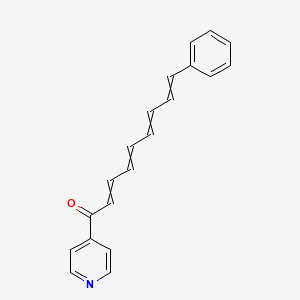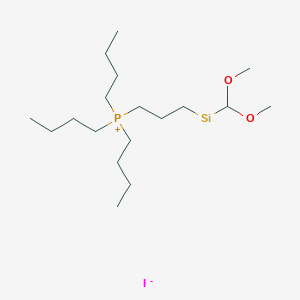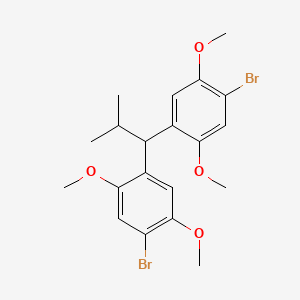
9-Phenyl-1-(pyridin-4-YL)nona-2,4,6,8-tetraen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridinyl group attached to a nona-tetraenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the desired tetraenone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridine: Similar in structure but lacks the tetraenone backbone.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but differs in the overall structure.
1-(Pyridin-4-yl)ethan-1-one: Another pyridinyl-containing compound with a different backbone.
Uniqueness
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is unique due to its combination of a phenyl group, a pyridinyl group, and a tetraenone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propriétés
Numéro CAS |
90137-58-9 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
9-phenyl-1-pyridin-4-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-14-16-21-17-15-19)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h1-17H |
Clé InChI |
BRTUPBYRCWHVMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)


![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)

![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)




